Tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a piperidine ring, a lactam ring, and a bicyclic framework. This compound has the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol. It appears as a white to off-white crystalline powder and is relatively insoluble in water, with a melting point ranging from 105°C to 109°C. Tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate serves as a bioisostere for glutamic acid, making it significant in drug discovery for neuropeptides and other bioactive molecules, enhancing drug potency and stability .
The primary synthetic route for tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves the cyclization of various amides, aldehydes, or ketones with amines. A common reaction includes the interaction of tert-butyl 5-amino-1-pentanoate with 2,2,7-trimethyl-4,6-dioxoheptane-1,7-dicarbonyl chloride using an acid catalyst such as trifluoromethanesulfonic acid (TfOH), yielding the target compound in approximately 30% to 40% yield .
Tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate exhibits promising biological properties, particularly in mimicking glutamic acid within neuropeptides. This capability enhances its potential use in therapeutic applications targeting neurological disorders. The compound's bioactivity is attributed to its structural similarity to naturally occurring amino acids, allowing it to interact effectively with biological receptors .
Several synthesis methods have been explored for tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate:
This compound finds applications primarily in scientific research and drug development due to its structural properties that allow it to act as a surrogate for glutamic acid in various bioactive molecules. Its potential applications include:
Due to its unique structure, it can also serve as a building block for synthesizing other complex molecules .
Tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate can be compared with several similar compounds based on structural characteristics and biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate | C13H24N2O2 | Contains an additional carbon atom; different bioactivity profile |
| Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate | C12H19NO4 | Features an oxo group instead of an amino group; different reactivity |
| Tert-butyl 8-amino-cyclohexanecarboxylic acid | C12H23N | Simpler structure; lacks spirocyclic configuration |
These compounds highlight the uniqueness of tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate due to its spirocyclic nature and specific functional groups that enhance its biological activity .